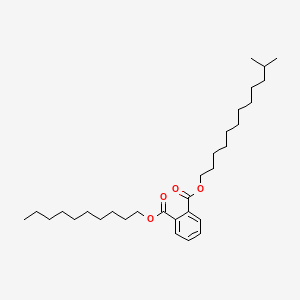
Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is an organic compound known for its unique chemical structure and properties It is a derivative of 3,3’-thiodipropionic acid, where the carboxyl groups are esterified with 2,3-dihydroxypropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcohol→Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water
Industrial Production Methods
In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antioxidant properties due to the presence of the thioether linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized as an additive in polymers to enhance stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Thiodipropionic acid: The parent compound, which lacks the esterified hydroxyl groups.
Didodecyl 3,3’-thiodipropionate: An ester derivative with long alkyl chains, used as an antioxidant in polymers.
3,3’-Dithiodipropionic acid: A disulfide derivative with different reactivity and applications.
Uniqueness
Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is unique due to the presence of both hydroxyl and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
68928-36-9 |
|---|---|
Molekularformel |
C12H22O8S |
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2 |
InChI-Schlüssel |
OOTUIMGUOKCPKY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




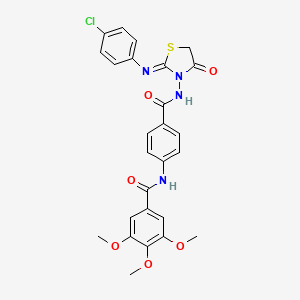
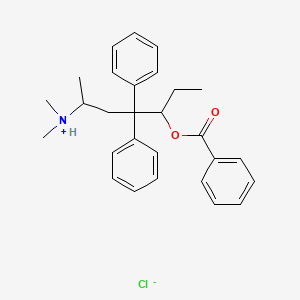
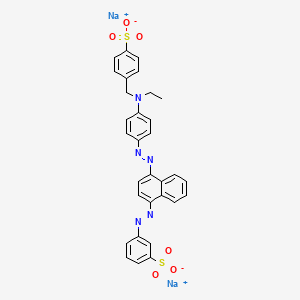
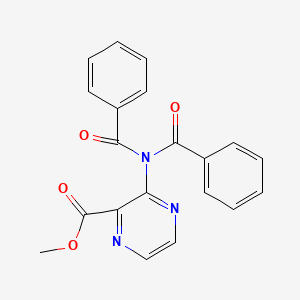
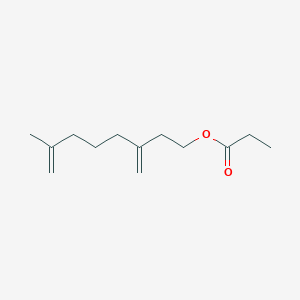
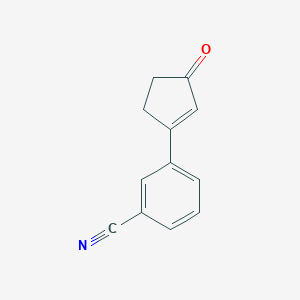

![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)
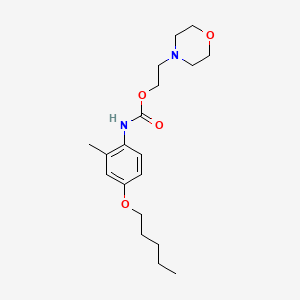
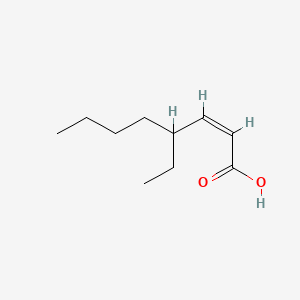
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
